1-(p-Toluenesulfonyl)azetidine

Catalog No.
S1907104
CAS No.
7730-45-2
M.F
C10H13NO2S
M. Wt
211.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(p-Toluenesulfonyl)azetidine

CAS Number

7730-45-2

Product Name

1-(p-Toluenesulfonyl)azetidine

IUPAC Name

1-(4-methylphenyl)sulfonylazetidine

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

InChI

InChI=1S/C10H13NO2S/c1-9-3-5-10(6-4-9)14(12,13)11-7-2-8-11/h3-6H,2,7-8H2,1H3

InChI Key

VKCBXONEZGIOSP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC2

The exact mass of the compound 1-(p-Toluenesulfonyl)azetidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 143590. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(p-Toluenesulfonyl)azetidine (CAS: 7730-45-2) is a highly stable, N-protected four-membered heterocyclic building block utilized extensively in organic synthesis and pharmaceutical manufacturing. The p-toluenesulfonyl (tosyl) group serves a dual function: it robustly protects the secondary amine from unwanted side reactions and acts as a strong electron-withdrawing group that activates the strained azetidine ring toward nucleophilic attack . This activation makes it a premier electrophilic precursor for the regioselective synthesis of gamma-functionalized sulfonamides, 1,3-diamines, and 1,3-amino alcohols. Available as a high-purity solid, it integrates seamlessly into industrial workflows requiring precise stoichiometry and mild ring-opening conditions .

Substituting 1-(p-Toluenesulfonyl)azetidine with generic unprotected azetidine or carbamate-protected analogs (e.g., 1-Boc-azetidine) fundamentally compromises both processability and reactivity. Unprotected azetidine is a highly volatile (bp 62 °C) and toxic liquid that requires stringent containment and is prone to spontaneous polymerization, making bulk handling and precise weighing difficult . While 1-Boc-azetidine improves handling, the Boc group is insufficiently electron-withdrawing to adequately activate the four-membered ring for nucleophilic attack. Consequently, Boc- or Cbz-protected azetidines exhibit significantly higher activation barriers for ring-opening, often necessitating harsh Lewis acid conditions or elevated temperatures that degrade sensitive substrates and reduce overall yield [1].

Solid-State Stability and Volatility Elimination

Unprotected azetidine is a highly volatile liquid with a boiling point of 62 °C, requiring specialized containment protocols and complicating precise stoichiometric weighing during industrial scale-up . In contrast, 1-(p-Toluenesulfonyl)azetidine is a stable, crystalline solid at room temperature . The introduction of the tosyl group completely eliminates volatility issues and prevents the spontaneous polymerization common to free azetidines, significantly improving shelf-life and handling safety in bulk procurement.

Evidence DimensionPhysical state and volatility
Target Compound DataStable solid (non-volatile)
Comparator Or BaselineUnprotected azetidine (Volatile liquid, bp 62 °C)
Quantified DifferenceComplete elimination of volatility and phase transition to stable solid
ConditionsStandard ambient temperature and pressure (SATP)

Solid-state stability eliminates the need for specialized volatile-liquid containment, improving weighing accuracy and safety during bulk procurement.

Accelerated Nucleophilic Ring-Opening Kinetics

The tosyl group acts as a powerful electron-withdrawing moiety, strongly activating the four-membered ring toward nucleophilic attack via an SN2 pathway. In comparative intramolecular ring-opening studies, tosyl-protected azetidines achieved >85% conversion within 8 hours at room temperature. Under identical conditions, the corresponding oxygen-containing analogs (oxetanes) achieved <25% conversion [1]. This demonstrates the superior electrophilicity of the tosyl-activated azetidine system compared to alternative strained heterocycles.

Evidence DimensionNucleophilic ring-opening conversion rate
Target Compound Data>85% conversion
Comparator Or BaselineOxetane analog (<25% conversion)
Quantified Difference>3.4-fold increase in conversion rate
ConditionsIntramolecular ring opening, room temperature, 8 hours

Higher reactivity allows for milder reaction conditions, reducing energy costs and minimizing thermal degradation side-products during scale-up.

Orthogonal Chemoselectivity in Reductive Environments

While strained nitrogen heterocycles are often susceptible to reductive cleavage, 1-tosylazetidine demonstrates remarkable orthogonal stability. In B2(OH)4-mediated reductive ring-opening conditions utilizing nitroarenes at 100 °C, N-tosylaziridines (three-membered rings) undergo complete ring-opening to form vicinal diamines in high yields (up to 90%). In stark contrast, the four-membered 1-tosylazetidine remains completely unreactive and does not undergo ring-opening under these identical reductive conditions [1].

Evidence DimensionReductive ring-opening susceptibility
Target Compound Data0% ring-opening (completely stable)
Comparator Or Baseline1-Tosylaziridine (Up to 90% yield of ring-opened product)
Quantified DifferenceComplete chemoselectivity (stable vs. fully cleaved)
ConditionsB2(OH)4-mediated reduction with nitroarenes, H2O/solvent, 100 °C, 12 h

Allows buyers to procure this building block for complex, multi-step syntheses where the azetidine ring must survive aggressive reductive steps that would destroy smaller strained rings.

Precursor for Gamma-Functionalized Amines and 1,3-Amino Alcohols

Due to the strong electron-withdrawing nature of the tosyl group, 1-(p-Toluenesulfonyl)azetidine is the premier choice for synthesizing 1,3-amino alcohols and 1,3-diamines. It readily undergoes regioselective ring-opening with O-, S-, and N-nucleophiles under mild Ag(I) or Lewis acid catalysis . This makes it an essential procurement item for pharmaceutical manufacturing targeting gamma-amino structural motifs without requiring harsh stoichiometric reagents.

Orthogonal Construction of Complex Aza-Heterocycles

Because 1-tosylazetidine resists specific reductive ring-opening conditions that typically cleave aziridines [1], it is highly valuable in orthogonal synthesis. Process chemists can utilize this compound to build multi-ring scaffolds where the four-membered azetidine ring must be preserved while other functional groups or smaller strained rings are reduced or modified downstream.

Transition-Metal Catalyzed Cross-Coupling Workflows

The robust tosyl protection prevents the azetidine nitrogen from coordinating with and poisoning transition metal catalysts, a common failure mode with unprotected amines. This enables its direct use in sp2-sp3 cross-coupling reactions to generate substituted azetidines, which are increasingly prioritized in medicinal chemistry to improve the pharmacokinetic properties of drug candidates [2].

XLogP3

1.6

Other CAS

7730-45-2

Wikipedia

1-(p-Toluenesulfonyl)azetidine

Dates

Last modified: 08-16-2023

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